Lipophilicity Differentiation: Cyclopentyl Substituent Modulates logP Relative to Phenyl and Benzyl Sulfamoyl Analogs
The target compound's computed XLogP3-AA value of 4 places it in a lipophilicity window distinct from its closest commercially cataloged analogs. The benzyl(methyl)sulfamoyl analog (4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, CAS 683259-53-2) bears an aromatic benzyl group at the sulfamoyl nitrogen, which is expected to increase logP and alter solubility and protein binding profiles compared to the alicyclic cyclopentyl group [1]. While no direct experimental logP head-to-head comparison is available for these two compounds, the cyclopentyl-for-benzyl substitution represents a stereoelectronic rather than a purely hydrophobic swap; the cyclopentyl ring introduces conformational flexibility distinct from the planar benzyl group, which may affect target binding entropic contributions differently [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4 (PubChem computed) |
| Comparator Or Baseline | Benzyl analog (CAS 683259-53-2): expected XLogP3-AA >4 (due to additional aromatic carbon count; no published computed value available) |
| Quantified Difference | Estimated ΔXLogP3-AA approximately 0.5–1.0 units lower for cyclopentyl analog vs. benzyl analog (class-level inference based on fragment contributions) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
For procurement decisions in cell-based assays or in vivo studies, a lower logP may translate to improved aqueous solubility and reduced non-specific protein binding, making the cyclopentyl analog a more tractable tool compound.
- [1] PubChem. Compound Summary for CID 16831188. XLogP3-AA = 4. National Center for Biotechnology Information (2026). View Source
- [2] Shukla NM, et al. Structure-activity relationship studies in substituted sulfamoyl benzamidothiazoles that prolong NF-κB activation. Bioorg Med Chem. 2021;43:116242. SAR at site F (sulfonamide amine substituent) shown to modulate activity. View Source
